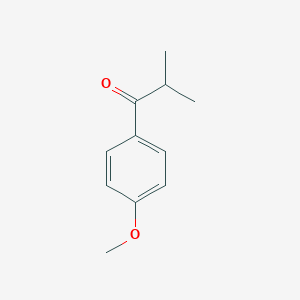

1-(4-Methoxyphenyl)-2-methylpropan-1-one

Beschreibung

The exact mass of the compound 1-(4-Methoxyphenyl)-2-methylpropan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOMHKNFOBWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301355 | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-20-2 | |

| Record name | p-Methoxyisobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS: 2040-20-2)

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-methylpropan-1-one, a key chemical intermediate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's physicochemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and a thorough analytical characterization. Emphasis is placed on the rationale behind the methodological choices, ensuring a deep understanding of the compound's chemistry. Its significant application as a precursor in the synthesis of biologically active pteridine derivatives is also explored, highlighting its relevance in medicinal chemistry. This guide is intended to be a self-contained resource, complete with detailed experimental procedures, safety protocols, and supporting spectral data.

Chemical Identity and Physical Properties

1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known as p-methoxyisobutyrophenone, is an aromatic ketone.[1] The presence of a methoxy group on the phenyl ring and an isopropyl group adjacent to the carbonyl functionality defines its chemical reactivity and physical characteristics.

| Identifier | Value | Source |

| CAS Number | 2040-20-2 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | [1] |

| Synonyms | p-Methoxyisobutyrophenone, Isopropyl 4-methoxyphenyl ketone, 4'-Methoxy-2-methylpropiophenone | [1] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 270-280 °C | [2] |

| Density | 1.059 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate | [2] |

Synthesis and Purification: The Friedel-Crafts Acylation Approach

The synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-one is most effectively achieved through the Friedel-Crafts acylation of anisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[3]

Mechanistic Rationale

The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator. It enhances the nucleophilicity of the aromatic ring through resonance, thereby facilitating the electrophilic attack. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates with the acyl chloride to form a highly electrophilic acylium ion. Due to steric hindrance from the isopropyl group of the acylium ion and the methoxy group of anisole, the para-substituted product is predominantly formed.[4] An excess of the Lewis acid is often required, as it can complex with the carbonyl oxygen of the product.[5]

Detailed Experimental Protocol

Materials:

-

Anisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous AlCl₃ and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: The mixture is cooled in an ice bath (0-5 °C). Isobutyryl chloride is added dropwise to the stirred suspension.

-

Electrophilic Aromatic Substitution: Anisole, dissolved in anhydrous DCM, is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed sequentially with water, saturated NaHCO₃ solution, and brine. It is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by vacuum distillation to obtain 1-(4-methoxyphenyl)-2-methylpropan-1-one as a light yellow oil.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.9 (d) | Doublet | 2H | Protons ortho to C=O |

| Aromatic-H | ~6.9 (d) | Doublet | 2H | Protons meta to C=O |

| -OCH₃ | ~3.8 (s) | Singlet | 3H | Methoxyphenyl group |

| -CH- | ~3.5 (sept) | Septet | 1H | Isopropyl group |

| -CH₃ | ~1.2 (d) | Doublet | 6H | Isopropyl group |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~204 | Carbonyl carbon |

| Aromatic-C | ~163 | C-OCH₃ |

| Aromatic-C | ~130 | C-H (ortho to C=O) |

| Aromatic-C | ~129 | C-C=O |

| Aromatic-C | ~113 | C-H (meta to C=O) |

| -OCH₃ | ~55 | Methoxyphenyl group |

| -CH- | ~35 | Isopropyl group |

| -CH₃ | ~19 | Isopropyl group |

Note: Predicted chemical shifts. Actual values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~2970 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 135 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 107 | [M - C₄H₇O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Chemical Reactivity and Applications

1-(4-methoxyphenyl)-2-methylpropan-1-one is a versatile intermediate. Its reactivity is centered around the carbonyl group, the adjacent α-hydrogen, and the activated aromatic ring.

Precursor for Pteridine Synthesis

A significant application of this compound is as an intermediate in the synthesis of pteridine derivatives.[2] Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which are vital in numerous biological processes.[6][7] Defects in pteridine metabolism are linked to various diseases, making their synthetic analogues valuable for drug discovery.[6] The synthesis of pteridines often involves the condensation of a pyrimidine derivative with a 1,2-dicarbonyl compound. 1-(4-methoxyphenyl)-2-methylpropan-1-one can be chemically modified to generate such precursors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285578, 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12644950, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(6), 394-405.

- Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]

- Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 21). YouTube. Retrieved from [Link]

-

Enam, F., & Basu, P. (2012). Pterin chemistry and its relationship to the molybdenum cofactor. Dalton transactions (Cambridge, England : 2003), 41(4), 1147–1162. [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-Methylpropan-1-one | 2040-20-2 [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

p-Methoxyisobutyrophenone chemical properties

An In-Depth Technical Guide to p-Methoxyisobutyrophenone: Synthesis, Properties, and Spectroscopic Characterization

Introduction

p-Methoxyisobutyrophenone, also known as 1-(4-methoxyphenyl)-2-methyl-1-propanone, is an aromatic ketone that serves as a valuable intermediate in various fields of organic synthesis. Its structure, featuring a para-substituted methoxy group on the phenyl ring and an isopropyl ketone moiety, provides a unique combination of reactivity and steric hindrance. This guide offers a comprehensive overview of its chemical properties, synthesis, and detailed spectroscopic analysis, tailored for researchers and professionals in drug development and chemical sciences. Understanding these core characteristics is essential for its effective utilization in the synthesis of more complex molecules.

Synthesis of p-Methoxyisobutyrophenone

The primary and most efficient method for synthesizing p-Methoxyisobutyrophenone is through the Friedel-Crafts acylation of anisole (methoxybenzene). This electrophilic aromatic substitution reaction involves the introduction of an isobutyryl group onto the anisole ring, catalyzed by a Lewis acid.

Causality in Experimental Design

The choice of anisole as the substrate is strategic. The methoxy group (-OCH₃) is a powerful activating group, donating electron density to the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. Furthermore, the methoxy group is an ortho, para-director. Due to the significant steric hindrance posed by the bulky isobutyryl group, the substitution occurs almost exclusively at the para position, leading to a high yield of the desired p-Methoxyisobutyrophenone product.[1][2] Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used as Lewis acid catalysts.[1][3] They function by coordinating with the acyl halide (isobutyryl chloride), generating a highly electrophilic acylium ion, which is the key reactive species in the substitution. It is crucial to use more than a stoichiometric amount of the Lewis acid, as it will complex with both the carbonyl group of the reactant and the product, as well as the methoxy group of anisole.[4]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation for p-Methoxyisobutyrophenone Synthesis.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., anhydrous AlCl₃, ~1.2 equivalents).

-

Solvent and Reagent Addition : Add a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) to the flask and cool the suspension in an ice bath (0°C).[3] Add isobutyryl chloride (~1.0 equivalent) to the dropping funnel.

-

Anisole Addition : In a separate flask, prepare a solution of anisole (~1.0 equivalent) in dichloromethane. Add this solution to the dropping funnel containing the isobutyryl chloride.

-

Reaction Execution : Add the anisole/isobutyryl chloride mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. The reaction is highly exothermic.[3] After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching : Carefully and slowly quench the reaction by pouring the mixture over crushed ice. This hydrolyzes the aluminum chloride complexes.

-

Workup and Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure p-Methoxyisobutyrophenone as a light yellow oil.[5]

Caption: Experimental workflow for the synthesis and purification of p-Methoxyisobutyrophenone.

Core Chemical and Physical Properties

The physical and chemical properties of p-Methoxyisobutyrophenone are summarized below. These data are critical for handling, storage, and application in further synthetic steps.

| Property | Value | Reference |

| Chemical Name | 1-(4-Methoxyphenyl)-2-methyl-1-propanone | [5] |

| Synonyms | 4'-Methoxyisobutyrophenone, Isopropyl p-methoxyphenyl ketone | [5] |

| CAS Number | 2040-20-2 | [5] |

| Molecular Formula | C₁₁H₁₄O₂ | [5] |

| Molecular Weight | 178.23 g/mol | [5] |

| Appearance | Light Yellow Oil | [5] |

| Storage | 2-8°C, Refrigerator | [5] |

Spectroscopic Analysis and Structural Elucidation

Spectroscopic data provides a definitive fingerprint for the molecule, confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of p-Methoxyisobutyrophenone is highly characteristic.

-

Aromatic Protons : The para-substituted aromatic ring gives rise to two distinct signals, both appearing as doublets due to ortho-coupling (typically with a coupling constant J ≈ 9 Hz).[6] The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (approx. δ 7.9 ppm). The protons ortho to the electron-donating methoxy group are more shielded and appear upfield (approx. δ 6.9 ppm).

-

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately δ 3.8 ppm.[7]

-

Isopropyl Protons (-CH(CH₃)₂) : The single proton of the methine group (-CH) is split into a septet by the six equivalent methyl protons (approx. δ 3.5 ppm). The six protons of the two methyl groups (-CH₃) are equivalent and are split into a doublet by the methine proton (approx. δ 1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary structural information.

-

Carbonyl Carbon (C=O) : The ketone carbonyl carbon is significantly deshielded and appears at the lowest field, typically around δ 200-205 ppm.

-

Aromatic Carbons : Four distinct signals are expected for the aromatic carbons. The carbon attached to the carbonyl group (ipso-carbon) appears around δ 130 ppm. The carbon attached to the methoxy group appears around δ 163 ppm. The two carbons ortho to the carbonyl appear around δ 130.5 ppm, while the two carbons ortho to the methoxy group appear around δ 113.7 ppm.

-

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group typically resonates in the range of δ 55-60 ppm.[7][8]

-

Isopropyl Carbons (-CH(CH₃)₂) : The methine carbon (-CH) appears around δ 35 ppm, and the two equivalent methyl carbons (-CH₃) appear at a higher field, around δ 19 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[9][10]

-

C=O Stretch : A strong, sharp absorption band characteristic of an aryl ketone carbonyl group is observed in the range of 1670-1685 cm⁻¹.

-

C-O Stretch : The ether linkage of the methoxy group gives rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).[11]

-

Aromatic C-H and C=C Stretches : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aromatic C=C ring stretching absorptions appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches : The C-H stretching vibrations of the isopropyl group are observed just below 3000 cm⁻¹.

-

Aromatic C-H Bending : Out-of-plane C-H bending for a 1,4-disubstituted (para) ring gives a strong absorption in the 810-840 cm⁻¹ region, which is a key diagnostic peak.[12]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14]

-

Molecular Ion Peak (M⁺) : The molecular ion peak will be observed at an m/z ratio corresponding to the molecular weight of the compound, which is 178.23. The exact mass can confirm the elemental composition.[15]

-

Key Fragmentation Patterns : The most common fragmentation pathway for ketones is α-cleavage. For p-Methoxyisobutyrophenone, this can occur on either side of the carbonyl group.

-

Loss of Isopropyl Radical : Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the formation of a stable p-methoxybenzoyl cation at m/z 135. This is often the base peak in the spectrum.

-

Loss of p-Methoxyphenyl Radical : Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the formation of an isobutyryl cation at m/z 71.

-

Reactivity and Applications

p-Methoxyisobutyrophenone is a versatile intermediate in organic synthesis.[16] The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to form tertiary alcohols. The aromatic ring can undergo further electrophilic substitution, although the existing acyl group is deactivating. The methoxy group can potentially be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol. Its derivatives are explored in the synthesis of pharmaceutical compounds and other specialty chemicals.[17]

References

-

Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025). Vinati Organics. Retrieved from [Link]

-

Infrared spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved from [Link]

-

Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

-

What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. Retrieved from [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health. Retrieved from [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Retrieved from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023). YouTube. Retrieved from [Link]

-

Mass Spectrometry: Structural Proteomics – Tomos Morgan. (2025). YouTube. Retrieved from [Link]

-

Friedel-Crafts reaction of anisole? Chemistry Stack Exchange. Retrieved from [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Introduction to IR Spectra. WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Interpretation Made Easy! (2015). YouTube. Retrieved from [Link]

-

Friedel-Crafts Acylation of Anisole. Course Hero. Retrieved from [Link]

-

Interpreting M+ Peaks in Mass Spectrometry. (2015). YouTube. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. Truman State University. Retrieved from [Link]

-

CAS No : 2040-20-2| Chemical Name : p-Methoxyisobutyrophenone. Pharmaffiliates. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 11. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 17. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(4-methoxyphenyl)-2-methylpropan-1-one (also known as p-Methoxyisobutyrophenone). For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation is a foundational requirement for ensuring material purity, predicting reactivity, and meeting regulatory standards. This document moves beyond a simple listing of data, focusing instead on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by chromatographic purity assessment. The causality behind each analytical choice is explained, presenting a self-validating workflow for confident structural assignment.

Introduction and Strategic Overview

1-(4-Methoxyphenyl)-2-methylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₄O₂.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, including certain pteridine derivatives.[2] The precise arrangement of its functional groups—a 1,4-disubstituted benzene ring, a ketone carbonyl, an ether linkage, and an isopropyl group—creates a unique chemical signature.

-

Mass Spectrometry (MS) : To establish the molecular weight and identify key structural fragments.

-

Infrared (IR) Spectroscopy : To confirm the presence of essential functional groups (ketone, ether, aromatic ring).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the precise carbon-hydrogen framework and confirm connectivity.

-

Chromatography (GC/HPLC) : To ensure the analytical sample is of sufficient purity for unambiguous spectroscopic analysis.

This guide will detail the expected results from each technique, explain the interpretation logic, and provide standardized protocols for data acquisition.

Foundational Analysis: Molecular Mass and Purity

Before delving into detailed structural mapping, the molecular weight and purity of the analyte must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial step as it provides both pieces of information in a single experiment.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization (EI) MS is chosen for its ability to produce a clear molecular ion (M⁺˙) and a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses, providing direct evidence of the compound's core components.

Expected Data & Interpretation: The mass spectrum of 1-(4-methoxyphenyl)-2-methylpropan-1-one (molar mass: 178.23 g/mol ) is predicted to show a distinct molecular ion peak.[1] The most significant fragmentation event is the α-cleavage at the carbonyl group, which is the most favorable pathway.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙). Confirms the molecular formula. |

| 135 | [CH₃OC₆H₄CO]⁺ | Base Peak . Formation of the highly stable 4-methoxybenzoyl acylium ion via loss of the isopropyl radical (•CH(CH₃)₂). This is definitive evidence for the methoxy-benzoyl moiety. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. Confirms the presence of the isopropyl group attached to the carbonyl. |

| 107 | [CH₃OC₆H₄]⁺ | 4-methoxyphenyl cation, resulting from the loss of the isobutyryl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation of the aromatic ring. |

graph Fragmentation_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];parent [label="[M]⁺˙\nm/z = 178", shape=box, style=rounded, fillcolor="#F1F3F4"]; frag1 [label="[CH₃OC₆H₄CO]⁺\nm/z = 135 (Base Peak)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag2 [label="[CH(CH₃)₂]⁺\nm/z = 43", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

parent -> frag1 [label="- •CH(CH₃)₂"]; parent -> frag2 [label="- •COC₆H₄OCH₃"]; }

Caption: Primary fragmentation pathway of 1-(4-methoxyphenyl)-2-methylpropan-1-one in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or HP-5ms).

-

GC Method:

-

Inlet Temperature: 250 °C.[3]

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. A single, sharp peak indicates high purity. Analyze the mass spectrum of this peak to confirm fragmentation patterns as described above.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, allowing us to distinguish, for example, an aromatic ketone from an aliphatic one and to confirm the aryl-ether linkage.

Expected Data & Interpretation: The IR spectrum provides clear, characteristic absorption bands that correspond to the molecule's primary functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~2970-2850 | C-H Stretch | Aliphatic (isopropyl and methoxy groups) |

| ~1675 | C=O Stretch | Strong, sharp absorption characteristic of an aryl ketone (conjugated). |

| ~1605, ~1510 | C=C Stretch | Aromatic ring stretches. The 1,4-disubstitution pattern is often indicated by specific overtone bands in the 2000-1650 cm⁻¹ region. |

| ~1255 | C-O Stretch | Asymmetric stretch for the aryl-alkyl ether (Ar-O-CH₃). This is a very strong and characteristic band. |

| ~1170 | In-plane C-H Bend | Aromatic C-H bending. |

| ~1030 | C-O Stretch | Symmetric stretch for the aryl-alkyl ether. |

| ~840 | Out-of-plane C-H Bend | Strong band indicative of 1,4-disubstitution on a benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab or a swab lightly dampened with isopropanol, followed by a dry swab.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: If the sample is an oil, place a single drop directly onto the center of the ATR crystal.[2]

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment, connectivity, and number of protons and carbons in the molecule. ¹H NMR reveals the proton environments and their neighboring relationships (via spin-spin coupling), while ¹³C NMR identifies all unique carbon atoms.

Caption: Integrated workflow for definitive structure elucidation.

¹H NMR Spectroscopy

Expected Data & Interpretation: The spectrum is expected to be clean and highly symmetrical, consistent with the proposed structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield. Coupled to H-3/H-5. |

| ~6.95 | Doublet (d) | 2H | H-3, H-5 | Protons ortho to the electron-donating methoxy group are shielded and shifted upfield. Coupled to H-2/H-6. |

| ~3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are in a distinct chemical environment with no adjacent protons to couple with. |

| ~3.50 | Septet (sept) | 1H | -CH(CH₃)₂ | The methine proton is split into seven lines by the six equivalent protons of the two adjacent methyl groups (n+1 rule). |

| ~1.20 | Doublet (d) | 6H | -CH(CH₃)₂ | The six protons of the two methyl groups are equivalent and are split into a doublet by the single adjacent methine proton. |

¹³C NMR Spectroscopy

Expected Data & Interpretation: The spectrum will show 8 distinct carbon signals, consistent with the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~204.0 | C=O | Ketone carbonyl carbon, highly deshielded. |

| ~163.5 | C-4 | Aromatic carbon attached to the oxygen (C-O), shielded by the oxygen's lone pairs. |

| ~130.5 | C-2, C-6 | Aromatic carbons ortho to the carbonyl group. |

| ~129.5 | C-1 | Aromatic ipso-carbon attached to the carbonyl group. |

| ~113.8 | C-3, C-5 | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect. |

| ~55.5 | -OCH₃ | Methoxy carbon. |

| ~35.5 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~19.0 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typically, 8-16 scans are sufficient.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Orthogonal Verification: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is excellent for volatile compounds, HPLC is a powerful orthogonal technique for assessing purity. It is particularly useful for identifying any non-volatile or thermally labile impurities that might be missed by GC. A reverse-phase C18 column is the standard choice for compounds of this polarity.

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a solution of the compound (~0.5 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

-

HPLC System:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Detector: UV-Vis detector set to an appropriate wavelength (e.g., 275 nm, the λmax for the chromophore).

-

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v) is a good starting point.[4] For MS compatibility, replace any non-volatile acids with formic acid.[5]

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Data Analysis: A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. Purity can be calculated based on the relative peak area.

Conclusion

The structural elucidation of 1-(4-methoxyphenyl)-2-methylpropan-1-one is definitively achieved through the congruent and self-validating data obtained from multiple analytical techniques. Mass spectrometry confirms the molecular weight (178 g/mol ) and the presence of the 4-methoxybenzoyl (m/z 135) and isopropyl (m/z 43) moieties. IR spectroscopy validates the existence of the critical aryl ketone (~1675 cm⁻¹) and aryl-ether (~1255 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the 1,4-disubstitution pattern on the aromatic ring and the precise structure of the isobutyryl side chain. Chromatographic analysis underpins this entire process by ensuring the integrity of the sample. This rigorous, multi-technique workflow represents the gold standard for chemical structure elucidation in a modern scientific environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 285578, 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80590, 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link].

-

FooDB (2019). Compound Summary for FDB010873, 1-(4-Methoxyphenyl)-2-propanone. Retrieved from [Link].

-

SIELC Technologies (2018). Separation of 1-Propanone, 1-(4-methoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link].

-

Al-Majthoub, M. M., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Retrieved from [Link].

-

Scribd (n.d.). Structure Deduction of Aldehydes & Ketones. Retrieved from [Link].

-

Cardeal, Z. L., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). Acetophenone Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

-

Aurora Pro Scientific (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-methoxypropane. Retrieved from [Link].

Sources

- 1. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-2-Methylpropan-1-one | 2040-20-2 [chemicalbook.com]

- 3. scirp.org [scirp.org]

- 4. auroraprosci.com [auroraprosci.com]

- 5. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

Physical and chemical properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS No. 2040-20-2). As a significant chemical intermediate, particularly in the synthesis of complex heterocyclic molecules like pteridine derivatives, a thorough understanding of its characteristics is paramount for researchers and drug development professionals.[1] This document delineates its structural features, physicochemical parameters, reactivity profile, and established analytical methodologies for its characterization. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction & Compound Identification

Overview and Significance

1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known under synonyms such as p-Methoxyisobutyrophenone or Isopropyl 4-methoxyphenyl ketone, is an aromatic ketone of interest in synthetic organic chemistry.[1][2] Its structure, featuring a carbonyl group adjacent to an isopropyl moiety and a methoxy-substituted phenyl ring, provides a unique combination of steric and electronic properties. These features make it a valuable precursor in various synthetic pathways. Its documented use as an intermediate in the synthesis of pteridine derivatives highlights its relevance in medicinal chemistry and drug discovery, where such scaffolds are explored for their biological activities.[1]

Nomenclature and Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-one[2] |

| CAS Number | 2040-20-2[1][2] |

| Molecular Formula | C₁₁H₁₄O₂[2] |

| Molecular Weight | 178.23 g/mol [2] |

| Common Synonyms | p-Methoxyisobutyrophenone, Isopropyl 4-methoxyphenyl ketone, 4'-Methoxy-2-methylpropiophenone[2] |

| DSSTox Substance ID | DTXSID30301355[2] |

Chemical Structure

The molecular architecture is fundamental to all its properties. The diagram below illustrates the connectivity of atoms in 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Caption: Chemical structure of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Physical and Physicochemical Properties

The physical state and solubility characteristics dictate the compound's handling, formulation, and reaction conditions.

Summary of Properties

The following table aggregates the key physical and physicochemical data available for the compound.

| Property | Value | Source |

| Appearance | Light Yellow Oil | [1] |

| Boiling Point | 270-280 °C (at 760 Torr) | [1] |

| Density | 1.059 g/cm³ (at 0 °C, calculated) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate | [1] |

Discussion of Properties

The compound exists as a high-boiling-point oil, which is consistent with its molecular weight and aromatic nature. Its nonpolar character, conferred by the aromatic ring and alkyl groups, explains its good solubility in common organic solvents like chloroform and ethyl acetate. This property is advantageous for its use in organic synthesis and purification via extraction or chromatography. Conversely, it is expected to have low solubility in water, a critical factor for considering reaction workup procedures and assessing its environmental fate.

Chemical Properties and Reactivity

Key Functional Groups and Electronic Effects

The reactivity of 1-(4-Methoxyphenyl)-2-methylpropan-1-one is governed by three primary structural features:

-

Aromatic Ring: The benzene ring is "activated" by the electron-donating methoxy (-OCH₃) group at the para position. This makes the ortho positions (relative to the methoxy group) susceptible to electrophilic aromatic substitution.

-

Carbonyl Group (Ketone): The ketone is a site for nucleophilic attack. It can be reduced to a secondary alcohol, which is a common transformation in synthetic pathways.

-

α-Carbon: The carbon atom adjacent to the carbonyl group is sterically hindered by the two methyl groups of the isopropyl moiety. This steric bulk can influence the accessibility of the carbonyl carbon to nucleophiles and may hinder enolate formation.

Expected Reactivity Profile

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups in the molecule.

-

Oxidation: While the ketone itself is resistant to further oxidation under mild conditions, strong oxidizing agents could potentially cleave the molecule.

-

Reactions at the Carbonyl: The carbonyl carbon is electrophilic and can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Stability and Storage

Based on its structure, the compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] For long-term storage, refrigeration is recommended to minimize potential degradation.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of modern spectroscopic and chromatographic techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

A doublet for the six equivalent protons of the two methyl groups on the isopropyl moiety.

-

A septet for the single proton of the isopropyl group, coupled to the six methyl protons.

-

A singlet for the three protons of the methoxy group.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.[2] Expected signals include:

-

Distinct signals for the methyl and methine carbons of the isopropyl group.

-

A signal for the methoxy carbon.

-

Four signals in the aromatic region (due to symmetry).

-

A characteristic downfield signal for the carbonyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (178.23). Key fragmentation pathways would likely involve:

-

Loss of the isopropyl group to give a stable acylium ion.

-

Cleavage at the other side of the carbonyl, leading to a 4-methoxyphenyl fragment.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[2]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

C-O-C Stretch: A strong band corresponding to the ether linkage of the methoxy group will appear around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹.

Experimental Protocols

The following protocols are designed as self-validating systems for the routine analysis of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Protocol for Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is adapted from established procedures for similar aromatic ketones and provides excellent resolution and reproducibility.[4]

-

Expertise & Rationale: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is a strong organic modifier, ensuring the analyte elutes in a reasonable time with good peak shape. A UV detector is ideal as the aromatic ring provides strong chromophores.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one standard.

-

Methanol (HPLC grade) for sample dissolution.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, e.g., 60:40 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detector Wavelength: 254 nm.

-

-

Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solutions followed by the samples.

-

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the definitive identification of volatile and semi-volatile organic compounds.[5]

-

Expertise & Rationale: GC is an excellent technique for separating components of a mixture before they enter the mass spectrometer. A nonpolar capillary column (like a DB-5) is suitable for this analyte. The mass spectrometer provides a molecular "fingerprint" that confirms the identity of the eluting compound.

-

Instrumentation:

-

Gas chromatograph with a capillary column inlet.

-

Mass selective detector (MSD).

-

Nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Reagents:

-

Dichloromethane (GC grade).

-

Helium (carrier gas, 99.999% purity).

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~50 µg/mL) in dichloromethane.

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

-

Data Analysis: Identify the analyte peak by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library spectrum or by interpreting the fragmentation pattern.

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a submitted sample of 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Caption: A typical analytical workflow for quality control testing.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data from closely related structures like 4'-Methoxypropiophenone suggest appropriate precautions.[6]

-

Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation, and respiratory irritation upon inhalation.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-ol. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo. Available from: [Link]

-

para-Methoxymethamphetamine. Wikipedia. Available from: [Link]

-

1-Propanone, 1-(4-methoxyphenyl)-. SIELC Technologies. Available from: [Link]

-

2-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. Available from: [Link]

-

Question: 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Chegg. Available from: [Link]

-

SAFETY DATA SHEETS - 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. CATO Research Chemical Inc. Available from: [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Natural Products Atlas. Available from: [Link]

-

Analytical Method Summaries. Eurofins. Available from: [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-2-Methylpropan-1-one | 2040-20-2 [chemicalbook.com]

- 2. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. fishersci.com [fishersci.com]

1-(4-Methoxyphenyl)-2-methylpropan-1-one safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

Introduction

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS No. 2040-20-2), also known as p-Methoxyisobutyrophenone, is an aromatic ketone utilized in various research and development applications, including as an intermediate in organic synthesis.[1][2] As with any laboratory chemical, a comprehensive understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling protocols for this compound, grounded in established GHS classifications and best laboratory practices. The causality behind each procedural recommendation is explained to provide a framework for proactive risk mitigation.

Chemical & Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling, informing decisions on storage, experimental setup, and appropriate response to spills. The properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2040-20-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 281.5 °C at 760 mmHg | [1][3] |

| Density (Theoretical) | 0.999 g/cm³ | [1][3] |

| Flash Point | 119.4 °C | [1][3] |

| Vapor Pressure | 0.00356 mmHg at 25°C | [1] |

| Refractive Index | 1.496 | [1][3] |

| Storage Temperature | Room Temperature | [3] |

Hazard Identification & GHS Classification

According to supplier Safety Data Sheets, 1-(4-Methoxyphenyl)-2-methylpropan-1-one is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4]

| GHS Classification | |

| Signal Word | Warning |

| Pictogram |  |

| Hazard Statements | |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

This classification dictates the necessary control measures. The H315 and H319 statements necessitate robust personal protective equipment to prevent dermal and ocular contact, while the H335 statement requires stringent engineering controls to manage airborne concentrations.

Engineering and Administrative Controls

The primary line of defense against chemical exposure involves implementing effective engineering and administrative controls. Personal Protective Equipment (PPE) should always be used in conjunction with these foundational safety measures.

Ventilation

Due to the risk of respiratory irritation (H335), all handling of 1-(4-Methoxyphenyl)-2-methylpropan-1-one must be conducted in a well-ventilated area.[3] For procedures that could generate aerosols or vapors, such as heating or agitation, a certified chemical fume hood is mandatory. The causality is direct: the fume hood captures contaminants at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Eyewash and Safety Shower

An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area. This is a critical failsafe. In the event of accidental eye (H319) or skin (H315) contact, immediate and copious flushing with water is the most effective first-aid measure to mitigate tissue damage.

Personal Protective Equipment (PPE)

PPE provides a direct barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific GHS hazard classifications. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, and eye/face protection.[3][4]

-

Eye and Face Protection : To prevent serious eye irritation (H319), chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn over the goggles for an additional layer of protection.[3]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin irritation (H315).[3] Gloves must be inspected for tears or pinholes before each use. If contact with the chemical occurs, gloves should be removed immediately and disposed of properly, followed by thorough hand washing.

-

Lab Coat : A standard laboratory coat should be worn, fully fastened, to protect street clothing and prevent minor skin contact. For larger quantities or splash risks, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection : Under normal conditions with proper use of a chemical fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling & Experimental Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling 1-(4-Methoxyphenyl)-2-methylpropan-1-one from receipt to use.

Step-by-Step Handling Protocol

-

Preparation : Before handling, review this guide and the supplier-specific Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify the location of the nearest eyewash station and safety shower.

-

Don PPE : Put on all required PPE as detailed in Section 4.0 (lab coat, goggles, gloves).

-

Chemical Transport : When moving the chemical from storage, use a secondary container (such as a rubber bucket or plastic tote) to prevent spills in case the primary container is dropped or breaks.

-

Dispensing : Conduct all transfers and dispensing of the liquid inside the chemical fume hood to contain any vapors and prevent inhalation exposure (H335).[3]

-

Experimental Use : Keep the container sealed when not in use. Avoid direct contact with skin and eyes.[3] Wash hands thoroughly after handling, even if gloves were worn.[5]

-

Post-Experiment : Decontaminate all work surfaces after the procedure is complete. Properly seal the chemical container before returning it to storage.

-

Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Dispose of used gloves in the appropriate waste stream.

Caption: Standard workflow for handling 1-(4-Methoxyphenyl)-2-methylpropan-1-one.

Storage, Spill, & Disposal Procedures

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Store in a tightly closed container.[3]

-

The storage area should be a cool, dry, and well-ventilated place.[3]

-

Store locked up (P405), accessible only to authorized personnel.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

Spill Response

In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, labeled container for disposal. Ventilate the area thoroughly. Do not allow the chemical to enter drains.[7]

Waste Disposal

All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations.[3] This typically involves collection in a labeled hazardous waste container for pickup by a licensed environmental services company.

Emergency & First-Aid Procedures

Rapid and correct first-aid response is critical to minimizing harm from exposure. The following procedures are based on the compound's GHS classification and precautionary statements.

-

Inhalation (May cause respiratory irritation, H335) : If inhaled, remove the person to fresh air and keep them comfortable for breathing (P304+P340).[3] If you feel unwell, call a POISON CENTER or doctor (P312).[3]

-

Skin Contact (Causes skin irritation, H315) : Immediately wash the affected area with plenty of soap and water (P302+P352).[3] If skin irritation occurs, get medical advice/attention (P332+P313).[3] Contaminated clothing should be removed (P362) and washed before reuse.[3]

-

Eye Contact (Causes serious eye irritation, H319) : Immediately rinse cautiously with water for several minutes (P305+P351+P338).[3] Remove contact lenses if present and easy to do so, and continue rinsing.[3] If eye irritation persists, get medical advice/attention (P337+P313).[3]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for treatment advice.[7]

References

-

1-(4-methoxyphenyl)-2-methylpropan-1-one Safety Data Sheet. American Elements. Available at: [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

SAFETY DATA SHEET - 4-Methoxyphenylacetone. Fisher Scientific. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 2040-20-2|1-(4-Methoxyphenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

p-Methoxyisobutyrophenone: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Safety, Handling, and Synthetic Relevance

Prepared for researchers, scientists, and drug development professionals, this guide provides a detailed technical overview of p-Methoxyisobutyrophenone (CAS No. 2040-20-2). This document synthesizes critical data regarding its chemical identity, properties, and, most importantly, its material safety, to ensure its informed and safe application in the laboratory and in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

p-Methoxyisobutyrophenone, also known by its IUPAC name 1-(4-methoxyphenyl)-2-methylpropan-1-one, is an aromatic ketone. Its structure features a methoxy-substituted phenyl ring attached to an isobutyryl group. This compound is a light yellow oil at room temperature and possesses a distinct set of physicochemical properties crucial for its application in organic synthesis and medicinal chemistry.[1]

A summary of its key properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 2040-20-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Light Yellow Oil | [1] |

| Boiling Point | 270-281.5 °C | [2] |

| Density | ~1.0 g/cm³ | [2] |

| Flash Point | 119.4 °C | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), p-Methoxyisobutyrophenone is classified with the following hazards:

This classification underscores the necessity for appropriate personal protective equipment and handling procedures to mitigate the risk of exposure.

Safe Handling and Storage Protocols

The safe handling and storage of p-Methoxyisobutyrophenone are paramount to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this chemical. The following diagram outlines the recommended PPE:

Handling Procedures

-

Ventilation: All handling of p-Methoxyisobutyrophenone should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Avoid Contact: Direct contact with skin and eyes must be avoided. In case of accidental contact, follow the first-aid measures outlined in Section 4.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage Conditions

Proper storage is crucial for maintaining the stability and quality of p-Methoxyisobutyrophenone.

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.

-

Incompatibilities: Store away from strong oxidizing agents.

The logical flow for safe handling and storage is depicted below:

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are based on the known hazards of the compound.

Exposure Scenarios and Responses

| Route of Exposure | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The decision-making process for responding to an exposure event is illustrated in the following diagram:

Toxicological and Ecological Information

Detailed toxicological and ecological data for p-Methoxyisobutyrophenone are not extensively documented in publicly available literature. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. The absence of comprehensive data necessitates a cautious approach, treating the compound with the potential for unknown hazards. All waste containing p-Methoxyisobutyrophenone should be disposed of in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.

Synthetic Applications and Relevance in Drug Development

p-Methoxyisobutyrophenone serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive ketone and an electron-rich aromatic ring, allows for a variety of chemical transformations. It is particularly noted as an intermediate in the synthesis of pteridine derivatives, which have been investigated for their potential protective effects against Vibrio cholerae infection. This highlights its relevance in the exploration of new therapeutic agents.

References

- American Elements. (2022, January 15). 1-(4-methoxyphenyl)-2-methylpropan-1-one Safety Data Sheet.

- Pharmaffiliates. (n.d.). p-Methoxyisobutyrophenone.

Sources

The Biological Frontier of Methoxy-Substituted Propiophenones: A Technical Guide for Drug Discovery and Development

Abstract

Methoxy-substituted propiophenones represent a pivotal class of aromatic ketones, primarily recognized for their role as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. While their application as building blocks is well-established, a deeper exploration of their inherent biological activities is warranted. This technical guide provides a comprehensive analysis of the known and potential biological activities of methoxy-substituted propiophenones, drawing upon structure-activity relationship (SAR) studies of closely related methoxylated aromatic compounds. We delve into their potential as antioxidant, cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate further investigation into this promising, yet underexplored, chemical space.

Introduction: Beyond the Intermediate

Methoxy-substituted propiophenones are characterized by a phenyl ring substituted with at least one methoxy group and attached to a propan-1-one moiety. Their chemical architecture makes them ideal precursors for more complex molecular scaffolds.[1][2] However, the electronic and steric properties conferred by the methoxy group(s) suggest that these "simple" molecules may possess intrinsic biological activities. The number and position of methoxy groups on the aromatic ring can significantly influence the molecule's polarity, lipophilicity, and ability to interact with biological targets, thereby modulating its bioactivity.[3][4] This guide will explore the latent therapeutic potential of these compounds, supported by evidence from analogous methoxy-substituted aromatic ketones.

Potential Biological Activities and Mechanistic Insights

While direct studies on the biological effects of methoxy-substituted propiophenones are limited, extensive research on structurally similar compounds, such as chalcones, acetophenones, and other aromatic ketones, provides a strong foundation for inferring their potential activities.

Antioxidant Activity

The presence of methoxy groups on an aromatic ring is known to enhance antioxidant activity.[5][6] Methoxy groups are electron-donating, which can stabilize the phenoxyl radical formed during the scavenging of free radicals. The number and position of these groups are critical, with multiple methoxy substituents generally leading to higher antioxidant potential.[5][6]

Logical Relationship: Methoxy Substitution and Antioxidant Activity

Caption: Methoxy group's influence on antioxidant potential.

Cytotoxic Activity

Numerous studies on methoxy-substituted chalcones and flavones have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. The position of the methoxy group can dramatically alter the cytotoxic potency and even the mechanism of cell death. For instance, shifting a methoxy group on an indolyl-pyridinyl-propenone scaffold can switch the activity from inducing methuosis to disrupting microtubules.

The cytotoxic potential of methoxy-substituted compounds is often attributed to their ability to interact with cellular targets like tubulin or to modulate signaling pathways such as MAPK and Akt.[10][11][12]

Signaling Pathway: Potential Cytotoxic Mechanism

Caption: Potential cytotoxic signaling pathways.

Anti-inflammatory Activity

Methoxy-substituted aromatic compounds have shown promise as anti-inflammatory agents.[13][14][15][16] Their mechanisms of action are believed to involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways. For example, some propiophenone derivatives have been shown to reduce the production of pro-inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of methoxy-substituted aromatic ketones, including chalcones and their derivatives, have been documented against a range of bacteria and fungi.[17][18][19][20][21] The presence and position of methoxy groups can influence the minimum inhibitory concentration (MIC) values. For some methoxy-substituted β-diketones, MIC values against E. coli and S. aureus have been determined to be in the range of 100-250 µg/ml.[21]

Enzyme Inhibition

Methoxy-substituted chalcones have been identified as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and tyrosinase.[22] This suggests that methoxy-substituted propiophenones could also exhibit enzyme inhibitory activities. The competitive and reversible inhibition of hMAO-B by some methoxylated chalcones, with IC50 values in the sub-micromolar range, highlights the potential of this chemical class in the context of neurodegenerative diseases.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxy-substituted aromatic compounds is intricately linked to their chemical structure. Key SAR observations include:

-

Number of Methoxy Groups: Generally, an increase in the number of methoxy groups correlates with enhanced antioxidant and, in some cases, cytotoxic activity.[5][6][23]

-

Position of Methoxy Groups: The substitution pattern on the aromatic ring is a critical determinant of biological activity. For instance, a methoxy group at the C-5 position of the B-ring in certain chalcones was found to be beneficial for their cytotoxic effects.[7]

-

Lipophilicity: Methoxy substitution can modulate the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic binding pockets of target proteins.[23]

Quantitative Data on Related Methoxy-Substituted Compounds